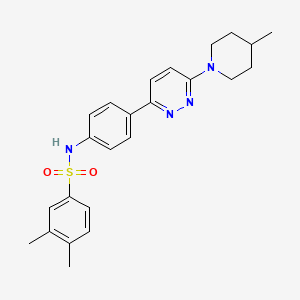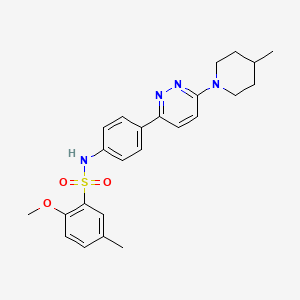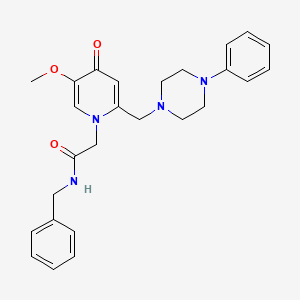
2-((1-cyclohexyl-1H-imidazol-2-yl)thio)-N-(4-ethoxyphenyl)acetamide
Vue d'ensemble
Description
2-((1-cyclohexyl-1H-imidazol-2-yl)thio)-N-(4-ethoxyphenyl)acetamide, commonly known as EHT 1864, is a small molecule inhibitor that targets Rho GTPases. Rho GTPases are a family of proteins that play a crucial role in cell migration, proliferation, and survival. EHT 1864 has been extensively studied for its potential therapeutic applications in cancer and other diseases.
Mécanisme D'action
EHT 1864 targets Rho GTPases, which are involved in the regulation of the cytoskeleton and cell motility. By inhibiting Rho GTPases, EHT 1864 disrupts the cytoskeleton and inhibits cell migration and invasion.
Biochemical and Physiological Effects:
EHT 1864 has been shown to have several biochemical and physiological effects. It inhibits the activity of Rho GTPases, which in turn affects the cytoskeleton and cell motility. EHT 1864 also induces apoptosis in cancer cells and enhances the effectiveness of chemotherapy and radiation therapy.
Avantages Et Limitations Des Expériences En Laboratoire
EHT 1864 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and used in cell culture studies. However, EHT 1864 has some limitations, including its potential toxicity and off-target effects.
Orientations Futures
There are several potential future directions for the study of EHT 1864. One direction is to further investigate its potential therapeutic applications in cancer, including its effectiveness in combination with other therapies. Another direction is to study its potential applications in other diseases, such as cardiovascular disease and neurological disorders. Additionally, further studies are needed to better understand the mechanism of action and potential side effects of EHT 1864.
Applications De Recherche Scientifique
EHT 1864 has been studied extensively for its potential therapeutic applications in cancer. It has been shown to inhibit the migration and invasion of cancer cells, as well as induce apoptosis (programmed cell death) in cancer cells. EHT 1864 has also been studied for its potential to enhance the effectiveness of chemotherapy and radiation therapy.
Propriétés
IUPAC Name |
2-(1-cyclohexylimidazol-2-yl)sulfanyl-N-(4-ethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2S/c1-2-24-17-10-8-15(9-11-17)21-18(23)14-25-19-20-12-13-22(19)16-6-4-3-5-7-16/h8-13,16H,2-7,14H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULSDSVZAZXTWIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NC=CN2C3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-cyclohexyl-1H-imidazol-2-yl)thio)-N-(4-ethoxyphenyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{2-[(4-isopropylphenyl)amino]-2-oxoethyl}-N-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B3312462.png)
![N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-3-(methylthio)benzamide](/img/structure/B3312470.png)




![2,4-dimethyl-N-[4-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B3312520.png)
![4-ethoxy-N-[4-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B3312525.png)


![2-bromo-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B3312551.png)
![N-(4-(benzo[d]thiazol-2-yl)phenyl)-4-(ethylthio)benzamide](/img/structure/B3312557.png)

